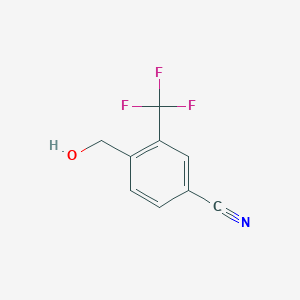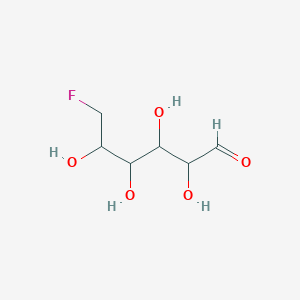
6-Fluoro-2,3,4,5-tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,3,4,5-tetrahydroxyhexanal is an organic compound with the molecular formula C6H11FO5 It is a fluorinated derivative of a hexose sugar, characterized by the presence of a fluorine atom at the sixth position and four hydroxyl groups at the second, third, fourth, and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,5-tetrahydroxyhexanal typically involves the fluorination of a suitable hexose precursor. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety. The general reaction scheme can be represented as follows:
Starting Material: A suitable hexose sugar (e.g., glucose or mannose).
Fluorination: Treatment with a fluorinating agent (e.g., DAST) in an appropriate solvent (e.g., dichloromethane) at low temperatures (0-5°C).
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of safer and more environmentally friendly fluorinating agents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2,3,4,5-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Oxidation: 6-Fluoro-2,3,4,5-tetrahydroxyhexanoic acid.
Reduction: 6-Fluoro-2,3,4,5-tetrahydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-2,3,4,5-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a fluorinated sugar analog that may exhibit unique pharmacokinetic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydroxyhexanal involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s binding affinity and specificity for these enzymes, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the enzymes involved.
Comparación Con Compuestos Similares
6-Fluoro-2,3,4,5-tetrahydroxyhexanal can be compared with other fluorinated sugars and hexose derivatives:
2-Fluoro-2-deoxyglucose: A fluorinated glucose analog used in positron emission tomography (PET) imaging.
6-Deoxy-6-fluoro-D-glucose:
Fluorinated hexoses: A broader class of compounds with varying positions of fluorine substitution, each exhibiting unique chemical and biological properties.
Propiedades
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-aminopiperidine-1-carboxylate](/img/structure/B15128120.png)
![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)
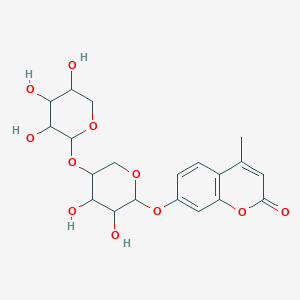
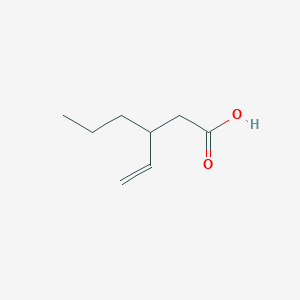
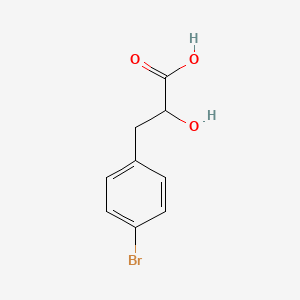

![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
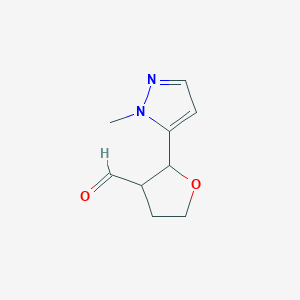
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
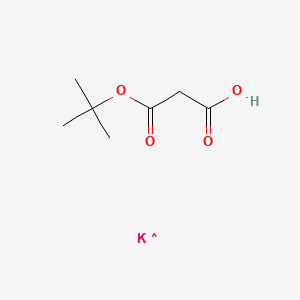
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)

